2-Morpholin-4-YL-pyrimidin-4-ylamine

Descripción general

Descripción

“2-Morpholin-4-YL-pyrimidin-4-ylamine” is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol . It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A rapid and green synthetic method for a similar compound was established, which involved a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

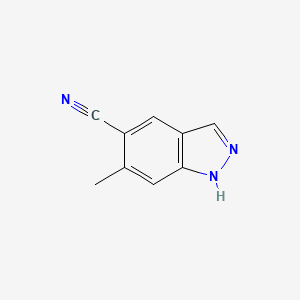

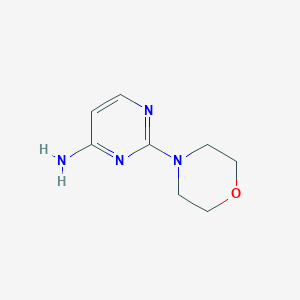

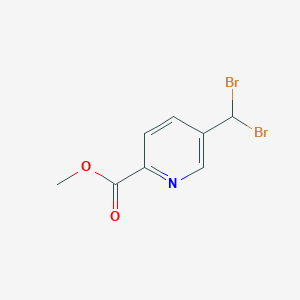

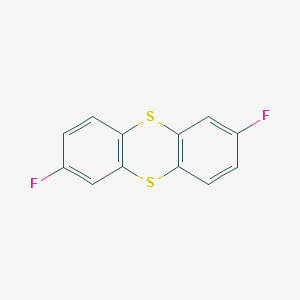

The molecular structure of “2-Morpholin-4-YL-pyrimidin-4-ylamine” consists of a morpholine ring and a pyrimidine ring . The SMILES representation of the molecule is C1COCCN1C2=NC=CC(=N2)N .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 413.8±55.0 ºC at 760 mmHg, and a flash point of 204.1±31.5 ºC . It also has a molar refractivity of 46.1±0.3 cm3 .Aplicaciones Científicas De Investigación

Cancer Research: Microtubule Destabilization Agents

2-Morpholin-4-YL-pyrimidin-4-ylamine derivatives have been identified as potent microtubule destabilizing agents . These compounds target the colchicine-binding site of tubulin, leading to the inhibition of microtubule polymerization. This action results in cell cycle arrest and potential cell death, making these derivatives promising candidates for cancer treatment.

Medicinal Chemistry: Heterocyclic Compound Synthesis

In medicinal chemistry, heterocyclic compounds like 2-Morpholin-4-YL-pyrimidin-4-ylamine play a crucial role. They serve as key intermediates in the synthesis of various drugs with diverse therapeutic potentials, including antiviral, anti-inflammatory, and anticancer activities .

Biotechnology: Adenosine Kinase Inhibition

This compound has been modified to create non-nucleoside adenosine kinase (AK) inhibitors, which are important in the treatment of diseases where adenosine plays a role, such as epilepsy and chronic pain . The ability to inhibit AK can modulate the levels of adenosine, providing a therapeutic effect.

Industrial Applications: Heterocyclic Building Blocks

2-Morpholin-4-YL-pyrimidin-4-ylamine is used as a building block in the synthesis of various heterocyclic compounds. These compounds are essential in the development of new materials and chemicals for industrial applications .

Environmental Science: DNA-Dependent Protein Kinase Inhibitors

Derivatives of 2-Morpholin-4-YL-pyrimidin-4-ylamine have been synthesized as potential inhibitors of DNA-dependent protein kinase (DNA-PK) . DNA-PK is involved in DNA repair processes, and its inhibition can lead to enhanced sensitivity of cancer cells to radiation and chemotherapy.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, compounds like 2-Morpholin-4-YL-pyrimidin-4-ylamine can be used as standards or reagents in chromatographic and spectroscopic methods. Their well-defined structures and properties allow for accurate analysis and quantification of complex mixtures .

Pharmacology: Kinase Inhibition for Parkinson’s Disease

Research into the pharmacological applications of 2-Morpholin-4-YL-pyrimidin-4-ylamine includes the development of kinase inhibitors that may be relevant in treating neurodegenerative diseases such as Parkinson’s disease .

Agricultural Research: Pesticide Development

In agricultural research, compounds like 2-Morpholin-4-YL-pyrimidin-4-ylamine may be explored for their potential use in developing new pesticides or herbicides. Their ability to interfere with specific biological pathways can be harnessed to control pests and improve crop yields .

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-Morpholin-4-YL-pyrimidin-4-ylamine” are not available, morpholine derivatives have potential applications in various fields of research and industry. They are often found in biologically active molecules and pharmaceuticals, suggesting potential uses in medical and pharmaceutical research .

Mecanismo De Acción

Target of Action

The primary target of 2-Morpholin-4-YL-pyrimidin-4-ylamine is the DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, making it a potential target for cancer treatment .

Mode of Action

2-Morpholin-4-YL-pyrimidin-4-ylamine interacts with its target by inhibiting the activity of the DNA-dependent protein kinase . This inhibition disrupts the repair of DNA double-strand breaks, which can lead to cell death, particularly in cancer cells that often have high rates of DNA damage .

Biochemical Pathways

The inhibition of DNA-dependent protein kinase by 2-Morpholin-4-YL-pyrimidin-4-ylamine affects the DNA repair pathway. Specifically, it disrupts the non-homologous end joining (NHEJ) pathway, which is one of the primary methods cells use to repair double-strand breaks in DNA .

Result of Action

The result of 2-Morpholin-4-YL-pyrimidin-4-ylamine’s action is the disruption of DNA repair in cells, leading to an accumulation of DNA damage. This can result in cell death, particularly in cancer cells that often have high rates of DNA damage .

Propiedades

IUPAC Name |

2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOXYFGOHDJZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603862 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-YL-pyrimidin-4-ylamine | |

CAS RN |

18215-94-6 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)